molecular formula C8H17NO2S B13183373 5-Amino-3-methyl-6-(methylsulfanyl)hexanoic acid

5-Amino-3-methyl-6-(methylsulfanyl)hexanoic acid

Cat. No.: B13183373
M. Wt: 191.29 g/mol
InChI Key: ACYUAAHPHWHARJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-methyl-6-(methylsulfanyl)hexanoic acid is an organic compound with the molecular formula C8H17NO2S and a molecular weight of 191.29 g/mol . This compound is characterized by the presence of an amino group, a methyl group, and a methylsulfanyl group attached to a hexanoic acid backbone. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methyl-6-(methylsulfanyl)hexanoic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of organic solvents, such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-6-(methylsulfanyl)hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

5-Amino-3-methyl-6-(methylsulfanyl)hexanoic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-6-(methylsulfanyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-methyl-6-(methylsulfanyl)hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino and a methylsulfanyl group allows for versatile chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

5-amino-3-methyl-6-methylsulfanylhexanoic acid

InChI

InChI=1S/C8H17NO2S/c1-6(4-8(10)11)3-7(9)5-12-2/h6-7H,3-5,9H2,1-2H3,(H,10,11)

InChI Key

ACYUAAHPHWHARJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CSC)N)CC(=O)O

Origin of Product

United States

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